molecular formula C9H11BO2 B14178559 4-(Dimethylboranyl)benzoic acid CAS No. 858645-98-4

4-(Dimethylboranyl)benzoic acid

Katalognummer: B14178559
CAS-Nummer: 858645-98-4
Molekulargewicht: 162.00 g/mol
InChI-Schlüssel: TVOWCYIZXNCMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylboranyl)benzoic acid is an organic compound that features a benzoic acid core with a dimethylboranyl group attached to the para position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylboranyl)benzoic acid typically involves the introduction of the dimethylboranyl group to a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a boronic acid or boronate ester as a reagent. The reaction is catalyzed by palladium and often requires a base such as potassium carbonate. The reaction conditions are generally mild, making this method suitable for a wide range of substrates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylboranyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylboranyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Dimethylboranyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the boranyl group. This group can facilitate the formation of carbon-carbon bonds through transmetalation processes in palladium-catalyzed reactions . Additionally, the carboxylic acid group can interact with biological molecules, potentially influencing metabolic pathways .

Eigenschaften

CAS-Nummer

858645-98-4

Molekularformel

C9H11BO2

Molekulargewicht

162.00 g/mol

IUPAC-Name

4-dimethylboranylbenzoic acid

InChI

InChI=1S/C9H11BO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI-Schlüssel

TVOWCYIZXNCMLH-UHFFFAOYSA-N

Kanonische SMILES

B(C)(C)C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.